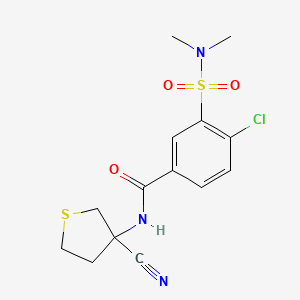

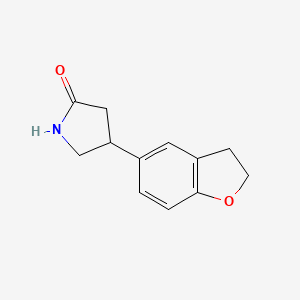

![molecular formula C26H24N6O2 B2541770 N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543679-58-9](/img/structure/B2541770.png)

N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly discussed in the provided papers, similar compounds with triazolopyrimidine cores have been synthesized and studied, which can give insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves the construction of the triazolopyrimidine core followed by various functionalization reactions. For instance, the synthesis of new triazolo[4,3-c]pyrimidines starts from derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine, as described in one of the papers . Although the specific synthesis route for the compound of interest is not provided, it is likely that a similar strategy could be employed, involving the formation of the triazolopyrimidine scaffold and subsequent introduction of the methoxyphenyl, pyridinyl, and m-tolyl groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one determined by single-crystal X-ray diffraction in the first paper, reveals a triclinic crystal structure with specific bond lengths, bond angles, and torsion angles . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods can provide additional insights into the molecular geometry and electronic structure. For the compound , similar analytical techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives can be diverse, depending on the substituents attached to the core. The papers do not provide specific reactions for the compound of interest, but they do mention the reactivity of similar compounds. For example, the reaction of a benzopyranopyrimidine derivative with various reagents leads to the formation of different triazolopyrimidine-13-ones and related heterocycles . This suggests that the compound of interest may also undergo a variety of chemical reactions, particularly at its reactive sites, such as the carboxamide and the heteroaromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be inferred from their molecular structures and the nature of their substituents. The papers do not directly discuss the properties of the compound , but they do provide information on similar molecules. For example, the molecular electrostatic potential (MEP) map and frontier molecular orbitals of a related compound were obtained using optimized structures, which can give insights into the compound's reactivity and intermolecular interactions . The antimicrobial activity of some synthesized compounds was also tested, indicating potential biological applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of triazolopyrimidines, including compounds similar to the one mentioned, has been a focus in the research domain due to their significant biological activities. For instance, Gilava et al. (2020) demonstrated the potent synthesis of a series of triazolopyrimidines using Biginelli protocol, characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses, highlighting the compounds' antimicrobial and antioxidant activities Gilava et al., 2020. Additionally, synthetic pathways have been developed for the green synthesis of triazolopyrimidines, showcasing environmentally friendly methodologies without the need for catalysts in water, demonstrating a technological and simple approach to synthesizing these compounds Titova et al., 2019.

Biological Evaluation

The biological evaluation of triazolopyrimidine derivatives has shown promising results in various studies. The compounds exhibit a range of activities, including antibacterial, antifungal, and antituberculosis effects. For example, Chauhan and Ram (2019) assessed newly synthesized triazolopyrimidine derivatives for their antibacterial and antifungal activity, demonstrating the potential of these compounds in addressing microbial resistance Chauhan & Ram, 2019. Another study by Gomha et al. (2017) synthesized a novel triazolopyrimidine derivative, evaluating its antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating high potency compared to standard antitumor drugs Gomha et al., 2017.

Structural Analysis

Structural characterization and analysis are crucial in understanding the complexation properties and biological interactions of triazolopyrimidine derivatives. For instance, the study on lanthanides complexes with triazolopyrimidine derivatives revealed how these compounds coordinate with metal ions, providing insights into their potential applications in separation science and technology Kobayashi et al., 2019. This structural understanding is fundamental in designing compounds with enhanced biological activities and selectivity.

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16-7-6-8-19(15-16)24-30-26-28-17(2)22(23(32(26)31-24)18-11-13-27-14-12-18)25(33)29-20-9-4-5-10-21(20)34-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRVPUGCNGKAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

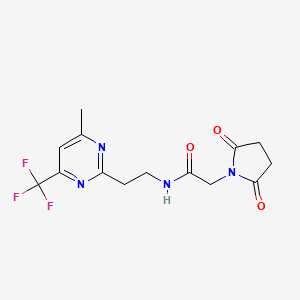

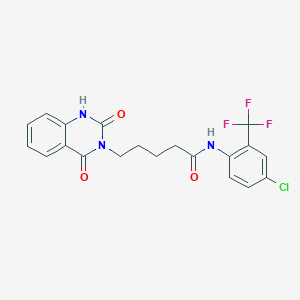

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

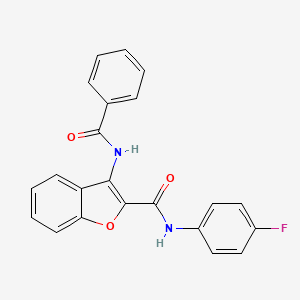

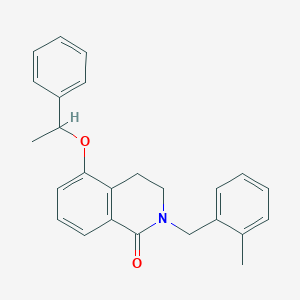

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)

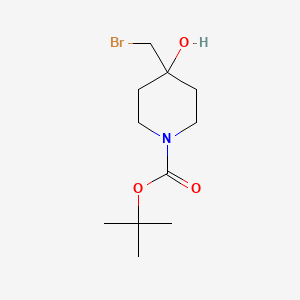

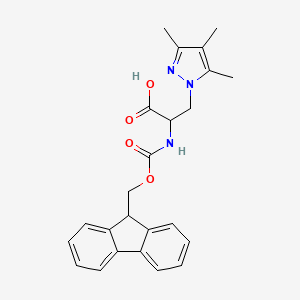

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)

![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)